molecular formula C8H10N2O2 B2389428 2-Amino-2-(4-hydroxyphenyl)acetamide CAS No. 72151-95-2

2-Amino-2-(4-hydroxyphenyl)acetamide

Cat. No.: B2389428
CAS No.: 72151-95-2
M. Wt: 166.18
InChI Key: WQFROZWIRZWMFE-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is soluble in water and ethanol. This compound is commonly used to relieve pain and reduce fever.

Scientific Research Applications

2-Amino-2-(4-hydroxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a standard in analytical chemistry for calibration and validation of analytical methods.

    Biology: Studied for its effects on cellular processes and as a model compound in pharmacokinetics.

    Medicine: Extensively researched for its analgesic and antipyretic properties.

    Industry: Employed in the quality control of pharmaceutical products and as a reference material in various industrial applications.

Safety and Hazards

The safety data sheet for 2-Amino-2-(4-hydroxyphenyl)acetamide suggests avoiding dust formation, breathing vapors, mist, or gas, and contact with skin and eyes. In case of inhalation, move the person into fresh air and give artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Future Directions

The future directions for the research and development of 2-Amino-2-(4-hydroxyphenyl)acetamide are not explicitly detailed in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-hydroxyphenyl)acetamide typically involves the reaction of 4-aminophenol with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone imine derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions

Major Products Formed

    Oxidation: Quinone imine derivatives.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated products

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-hydroxyphenyl)acetamide involves its ability to inhibit the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain and fever. By inhibiting COX, the compound reduces the production of prostaglandins, thereby alleviating pain and lowering fever . Additionally, its metabolite AM404 has been shown to act on the endocannabinoid system, further contributing to its analgesic effects .

Comparison with Similar Compounds

2-Amino-2-(4-hydroxyphenyl)acetamide can be compared with other similar compounds such as:

    Phenoxyacetamide: Used in various therapeutic applications but differs in its chemical structure and pharmacological profile.

    N-(2-hydroxyphenyl)acetamide: Known for its anti-inflammatory properties and used in different medical applications.

    2-(4-sec-Butylphenyl)prop-2-enoic acid: Another compound with analgesic properties but with a different mechanism of action.

Conclusion

This compound is a versatile compound with significant applications in medicine, chemistry, biology, and industry. Its unique chemical properties and mechanism of action make it a valuable tool in scientific research and therapeutic applications.

Properties

IUPAC Name

2-amino-2-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFROZWIRZWMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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